molecular formula C4H18N4O4Pd B1599440 Tetraamminepalladium(2+) diacetate CAS No. 61495-96-3

Tetraamminepalladium(2+) diacetate

Cat. No. B1599440
CAS RN: 61495-96-3
M. Wt: 292.6 g/mol
InChI Key: WSHXNSFLJBJEGA-UHFFFAOYSA-L
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Description

Tetraamminepalladium(2+) diacetate is a compound with the molecular formula C4H18N4O4Pd and a molecular weight of 292.63 g/mol . It is used in various applications, including as a catalyst .


Molecular Structure Analysis

The molecular structure of Tetraamminepalladium(2+) diacetate is represented by the linear formula Pd(NH3)4(CH3CO2)2 .


Physical And Chemical Properties Analysis

Tetraamminepalladium(2+) diacetate is a solid compound . It has a melting point of 183-186 °C .

Scientific Research Applications

Electrochemical Properties and Applications

Voltammetric Study of Electro-reduction : Tetraamminepalladium(II) has been studied for its electro-reduction mechanism and kinetics on gold electrodes in ammonia – chloride solutions. The reduction process of [Pd(NH3)4]2+ occurs in a single step through a 2-electrons irreversible reaction, indicating potential applications in electroplating and nanofabrication processes Mech et al., 2012.

Catalytic Applications

Catalytic Activity in Liquid-Phase Reduction : The influence of preparation variables on the activity and selectivity of Pd catalysts supported on aluminum orthophosphate was studied, highlighting the utility of Tetraamminepalladium(II) in the reduction of organic compounds Alba et al., 1986.

Catalysis in Heck Coupling Reaction : Tetraamminepalladium(II) chloride monohydrate immobilized on hydrophilic graphite oxide demonstrated high activity and selectivity as catalysts in the Heck coupling reaction, offering insights into the development of efficient and recyclable catalysts Mastalir et al., 2020.

Material Science and Nanotechnology

Self-assembly of Nanowires : A study demonstrated the spontaneous formation of Tetra-amminepalladous chloride nanowires on mica surfaces, presenting a method for creating nanowire arrays with potential applications in sensor development and nanodevice wiring Wang et al., 2007.

Analytical and Spectroscopic Applications

Vibrational Spectroscopy of Bimetallic Catalyst Precursor : The vibrational spectra of Tetraamminepalladium(II) perrhenate, a bimetallic catalyst precursor, were analyzed, providing essential data for understanding the structure and reactivity of similar compounds in catalysis Thompson et al., 2017.

Safety And Hazards

Tetraamminepalladium(2+) diacetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

azane;palladium(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.4H3N.Pd/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);4*1H3;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHXNSFLJBJEGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].N.N.N.N.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18N4O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15974-14-8 (Parent)
Record name Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061495963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

292.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraamminepalladium(2+) diacetate

CAS RN

61495-96-3
Record name Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061495963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraamminepalladium(2+) diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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